Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-(4-methylphenyl)-
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Overview
Description
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-(4-methylphenyl)- is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and a pyran moiety
Preparation Methods
The synthesis of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-(4-methylphenyl)- typically involves multi-step organic reactions. The synthetic routes often include the formation of the indeno and pyran rings through cyclization reactions. Common reagents used in these reactions include aromatic aldehydes, ketones, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as microwave-assisted synthesis or flow chemistry.
Chemical Reactions Analysis
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-(4-methylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.
Scientific Research Applications
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-(4-methylphenyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Indeno[2,1-b]pyran, 9-(1H-inden-2-yl)-4-methyl-2-(4-methylphenyl)- can be compared with other similar compounds, such as:
- Indeno[2,1-b]pyran, 2-ethyl-9-(1H-inden-2-yl)-
- Indeno[2,1-b]pyran, 2-(4-bromophenyl)-9-(1H-inden-2-yl)-
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and applications
Properties
CAS No. |
62224-96-8 |
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Molecular Formula |
C29H22O |
Molecular Weight |
386.5 g/mol |
IUPAC Name |
9-(1H-inden-2-yl)-4-methyl-2-(4-methylphenyl)indeno[2,1-b]pyran |
InChI |
InChI=1S/C29H22O/c1-18-11-13-20(14-12-18)26-15-19(2)27-24-9-5-6-10-25(24)28(29(27)30-26)23-16-21-7-3-4-8-22(21)17-23/h3-16H,17H2,1-2H3 |
InChI Key |
OWJQVFHSVPNGOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C3C4=CC=CC=C4C(=C3O2)C5=CC6=CC=CC=C6C5)C |
Origin of Product |
United States |
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